molecular formula C15H10N2 B1589575 Imidazo[1,2-f]phenanthridine CAS No. 37694-95-4

Imidazo[1,2-f]phenanthridine

Cat. No. B1589575
CAS RN: 37694-95-4
M. Wt: 218.25 g/mol
InChI Key: SHWNDUJCIYUZRF-UHFFFAOYSA-N
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Description

Imidazo[1,2-f]phenanthridine is a polynuclear N-fused hybrid scaffold that is known for its biological activities and optical properties . It is a fused ring system introduced to minimize the vibration and rotation of the ligand due to its rigidity . The molecular formula of Imidazo[1,2-f]phenanthridine is C15H10N2 .


Synthesis Analysis

Imidazo[1,2-f]phenanthridines can be synthesized by the recyclable magnetic MOF-catalyzed coupling and cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones followed by aromatization . This protocol could be applied to the synthesis of Zephycandidine A, which is known to exhibit anti-tumor activity .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-f]phenanthridine consists of a fused ring system which minimizes the vibration and rotation of the ligand due to its rigidity . The average mass of Imidazo[1,2-f]phenanthridine is 218.253 Da and the monoisotopic mass is 218.084396 Da .


Chemical Reactions Analysis

Imidazo[1,2-f]phenanthridines can be formed by the reaction of phenanthridine with 1,2-dibromoethane or 3-bromobutan-2-one, followed by subsequent liquid ammonia treatment and oxidation using MnO2 . It can also be constructed by copper-catalyzed tandem C−N and C−C coupling .


Physical And Chemical Properties Analysis

Imidazo[1,2-f]phenanthridine is known for its high thermal stability . The incorporation of this robust motif leads to the high thermal stability of the resulting complexes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-f]phenanthridine derivatives can be synthesized through a palladium-catalyzed intramolecular C–C bond formation, which involves sp2 C–H activation. This method delivers good to high yields (58-94%) starting from readily available precursors (Saini et al., 2015).
  • Another synthesis approach under metal- and base-free conditions has been developed, focusing on atom economy. This method also evaluated the anticancer activity of the synthesized imidazo[1,2-f]phenanthridine derivatives (Narva et al., 2021).

Biological Interactions and Applications

  • The interaction between various phenanthridine derivatives and human serum albumin (HSA) has been studied, indicating that these compounds could bind to site I in HSA. The study provides insights into the biological interactions of phenanthridine derivatives, which are significant for understanding their pharmacological potential (Liu et al., 2015).
  • Zephycandidine A, a naturally occurring imidazo[1,2-f]phenanthridine alkaloid isolated from Zephyranthes candida, has shown significant anti-tumor and anti-acetylcholinesterase activities. It induces apoptosis in leukemia cells and inhibits acetylcholinesterase, highlighting its potential as a therapeutic agent (Zhan et al., 2016).

Photophysical and Material Science Applications

  • Imidazo[1,2-f]phenanthridine-containing tetradentate ligands have been utilized in blue-emitting Pt(II) complexes. These complexes exhibit high thermal stability and blue electro-phosphorescence, making them promising for organic light-emitting diode (OLED) applications (Zhang et al., 2017).

Miscellaneous Applications

  • Fine tuning the reactivity and structure of imidazo[1,2-f]phenanthridines has been explored to develop biologically active DNA intercalating frameworks, showing their versatility in chemical synthesis (Richmond et al., 2009).

properties

IUPAC Name

imidazo[1,2-f]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWNDUJCIYUZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470814
Record name Imidazo[1,2-f]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-f]phenanthridine

CAS RN

37694-95-4
Record name Imidazo[1,2-f]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
T Ohsawa, H Sasabe, T Watanabe… - Advanced Optical …, 2019 - Wiley Online Library
Although imidazole derivatives are promising as blue fluorescent emitters in organic light‐emitting devices (OLEDs), the corresponding blue thermally activated delayed fluorescence (…
Number of citations: 56 onlinelibrary.wiley.com
W Zhang, J Ma, GJ Liu, XY Liu, J Fan… - Journal of Materials …, 2017 - pubs.rsc.org
Three blue-emitting Pt(II) complexes (Pt1, Pt2 and Pt3) supported by imidazo[1,2-f]phenanthridine-containing tetradentate ligands have been designed and prepared. A fused ring …
Number of citations: 20 pubs.rsc.org
G Zhan, X Qu, J Liu, Q Tong, J Zhou, B Sun, G Yao - Scientific reports, 2016 - nature.com
Zephycandidine A (1), the first naturally occurring imidazo[1,2-f]phenanthridine alkaloid, was isolated from Zephyranthes candida (Amaryllidaceae). The structure of 1 was elucidated by …
Number of citations: 53 www.nature.com
S Narva, M Zhang, C Li, A Chen, Y Tanaka, W Zhang - Tetrahedron Letters, 2021 - Elsevier
A series of imidazo[1,2-f]phenanthridine derivatives were synthesized from phenanthridin-6-amine and aldehydes through sulfur endorsed oxidative cyclization reaction under a metal- …
Number of citations: 6 www.sciencedirect.com
B Sheng, C Zeng, J Chen, WC Ye… - European Journal of …, 2022 - Wiley Online Library
Two distinct and concise syntheses of zephycandidine A (1) from readily available starting materials are reported. In the first, the imidazole derived from piperonal (7 a) was subjected to …
HK Saini, S Dhiman, K Pericherla, A Kumar - Synthesis, 2015 - thieme-connect.com
A simple and convenient approach is developed for the synthesis of the imidazo[1,2-f]phenanthridine framework via post-functionalization of imidazoles obtained through four-…
Number of citations: 9 www.thieme-connect.com
K Skonieczny, J Jaźwiński, DT Gryko - Synthesis, 2017 - thieme-connect.com
A short and efficient access to phenanthro[9,10-d]imidazoles, imidazo[1,2-f]phenanthridines, and phenanthro[9′,10′:4,5]imidazo[1,2-f]phenanthridines was achieved by the action of […
Number of citations: 8 www.thieme-connect.com
L Liu, HY Huang, H Doucet - Applied Organometallic …, 2022 - Wiley Online Library
The Pd‐catalyzed annulative π‐extension reaction of 1‐arylimidazoles for the one pot preparation of imidazo[1,5‐f]phenanthridines was explored. The higher reactivity of imidazole C5‐…
Number of citations: 4 onlinelibrary.wiley.com
HS Gulbrandsen, JLD Alfaro, ML Read… - European Journal of …, 2017 - Wiley Online Library
N‐Substituted tetrahydroimidazo[1,2‐f]phenanthridines (TIPs) and dihydroimidazo[1,2‐f]phenanthridines (DIPs) have a variety of interesting properties, but structural variations of these …
SW Lee, PDQ Dao, HJ Lim, CS Cho - ACS omega, 2022 - ACS Publications
2-(2-Bromoaryl)imidazoles react with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe 3 O 4 @SiO 2 @MOF-199 and a base to give the corresponding C–…
Number of citations: 4 pubs.acs.org

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